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Compound of Interest

Compound Name: EML4-ALK kinase inhibitor 1

Cat. No.: B11937539 Get Quote

For researchers, scientists, and drug development professionals, this document provides

comprehensive technical information on "EML4-ALK inhibitor 1," a potent and orally active

inhibitor of the EML4-ALK fusion protein. This inhibitor demonstrates a high degree of potency

with an IC50 of 1 nM. This document outlines its solubility in various solvents for both in vitro

and in vivo applications, details on solution preparation, and relevant experimental protocols.

Solubility and Stock Solution Preparation
The solubility of EML4-ALK inhibitor 1 is a critical factor for its effective use in experimental

settings. The following tables summarize its solubility in common laboratory solvents and

provide guidelines for preparing stock solutions.

Table 1: Solubility of EML4-ALK Inhibitor 1

Solvent Solubility (mg/mL)
Molar Equivalent
(mM)

Notes

DMSO 110 189.41

Ultrasonic treatment

may be required for

complete dissolution.

Molecular Weight: 580.76 g/mol

Table 2: Preparation of Stock Solutions in DMSO
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Desired Stock
Concentration
(mM)

Volume of DMSO
per 1 mg

Volume of DMSO
per 5 mg

Volume of DMSO
per 10 mg

1 1.7219 mL 8.6094 mL 17.2188 mL

5 0.3444 mL 1.7219 mL 3.4438 mL

10 0.1722 mL 0.8609 mL 1.7219 mL

Storage of Stock Solutions:

Store stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to

six months.

It is recommended to aliquot the stock solution into single-use volumes to avoid repeated

freeze-thaw cycles.

Preparation of EML4-ALK Inhibitor 1
The detailed chemical synthesis protocol for EML4-ALK inhibitor 1 is described in the

publication by Iikubo K, et al. in Bioorganic & Medicinal Chemistry, 2019, 27(8), 1683-1692.

Unfortunately, the full text of this article containing the experimental procedures for its synthesis

was not accessible through the available search results. The synthesis generally involves the

creation of pyrazine-2-carboxamide derivatives.

Experimental Protocols
Below are standardized protocols for common experiments involving EML4-ALK inhibitors.

In Vivo Formulation and Administration
For animal studies, EML4-ALK inhibitor 1 can be formulated for oral or intraperitoneal

administration.

Protocol 1: Clear Solution Formulation

This protocol yields a clear solution with a solubility of ≥ 5.5 mg/mL (9.47 mM).
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Dissolve EML4-ALK inhibitor 1 in DMSO to create a concentrated stock solution.

In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each

addition:

10% DMSO (from the stock solution)

40% PEG300

5% Tween-80

45% saline

Vortex the final solution until it is clear and homogenous.

Protocol 2: Suspended Solution Formulation

This protocol yields a suspended solution with a solubility of 5.5 mg/mL (9.47 mM).

Dissolve EML4-ALK inhibitor 1 in DMSO to create a concentrated stock solution.

Prepare a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.

Add the DMSO stock solution to the 20% SBE-β-CD solution to achieve the final desired

concentration. The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in

saline).

Use sonication to ensure a uniform suspension.

Cell-Based Viability Assay (MTT Assay)
This protocol is designed to assess the effect of EML4-ALK inhibitor 1 on the proliferation of

cancer cells harboring the EML4-ALK fusion.

Materials:

EML4-ALK positive cancer cell line (e.g., NCI-H3122)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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EML4-ALK inhibitor 1 stock solution in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well plates

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate

overnight.

Prepare serial dilutions of EML4-ALK inhibitor 1 in the complete cell culture medium.

Remove the existing medium from the cells and add 100 µL of the diluted inhibitor solutions.

Include a vehicle control (medium with the same concentration of DMSO as the highest

inhibitor concentration).

Incubate the plate for 72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-

response curve to determine the IC50 value.

Western Blot Analysis of ALK Signaling
This protocol is used to determine the effect of EML4-ALK inhibitor 1 on the phosphorylation of

ALK and its downstream signaling proteins.

Materials:

EML4-ALK positive cancer cell line
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EML4-ALK inhibitor 1

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-

ERK, anti-phospho-AKT, anti-total-AKT)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of EML4-ALK inhibitor 1 for a specified time (e.g., 2-6

hours).

Wash cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates.

Separate protein samples by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations
EML4-ALK Signaling Pathway
The EML4-ALK fusion protein constitutively activates the ALK tyrosine kinase, which in turn

activates several downstream signaling pathways crucial for cancer cell proliferation and

survival. These include the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.
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Precipitate observed in solution?

Apply sonication

Yes

Issue Resolved

No

Gently warm the solution
(e.g., 37°C water bath)

Is the solvent appropriate
and of high purity?

Prepare fresh solution
with high-purity solvent

No

Consider alternative solvent or
formulation (e.g., with PEG300,

Tween-80, or SBE-β-CD)

Yes

Issue Persists
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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